4-Fluoro-2-methoxy-5-nitrobenzoic acid
Description
Historical Context and Discovery
The development of 4-fluoro-2-methoxy-5-nitrobenzoic acid emerged from systematic research into fluorinated aromatic compounds during the advancement of pharmaceutical chemistry in the late 20th and early 21st centuries. Patent literature reveals that this compound gained prominence as a key intermediate in the synthesis of epidermal growth factor receptor tyrosine kinase inhibitors, particularly in the preparation pathway for osimertinib, a targeted cancer therapy. The compound was first characterized and registered in chemical databases during the early 2000s, coinciding with increased interest in fluorinated pharmaceutical intermediates.
Historical synthesis methods initially focused on direct nitration approaches of fluorinated aromatic precursors, though these early methods presented challenges in terms of regioselectivity and yield optimization. The evolution of synthetic methodologies has led to more sophisticated approaches involving protection-deprotection strategies and controlled nitration conditions. Research documentation from the mid-2000s indicates that systematic studies of fluorinated nitrobenzoic acid derivatives contributed to the establishment of this compound as a valuable building block in pharmaceutical chemistry.
The compound's recognition in scientific literature has grown substantially over the past two decades, with increasing citations in patents related to pharmaceutical intermediate synthesis and organic methodology development. Modern synthetic approaches have refined the preparation methods to achieve industrial-scale production with improved purity and yield characteristics.
Nomenclature and Structural Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name indicates the substitution pattern on the benzoic acid core, with the carboxylic acid group serving as the reference point for numbering. Alternative nomenclature includes benzoic acid, 4-fluoro-2-methoxy-5-nitro-, which reflects the functional group priority system in chemical naming.
The structural classification places this compound within multiple chemical families simultaneously. As a substituted benzoic acid, it belongs to the aromatic carboxylic acid class, while the presence of the nitro group classifies it as a nitroaromatic compound. The fluorine substitution categorizes it within halogenated aromatics, and the methoxy group places it among aromatic ethers. This multi-functional character contributes to its versatility as a synthetic intermediate.
Systematic classification databases recognize the compound under various registry systems. The European Community number 629-967-2 provides regulatory identification, while various chemical database identifiers facilitate comprehensive literature searches and commercial sourcing. The compound structure features a benzene ring with three distinct substituents positioned to create specific electronic and steric effects that influence its reactivity profile.
Chemical structure analysis reveals that the substitution pattern creates distinct electronic environments within the aromatic system. The electron-withdrawing nitro group at position 5 and the fluorine at position 4 create electrophilic characteristics, while the electron-donating methoxy group at position 2 provides nucleophilic character, resulting in a compound with balanced reactivity suitable for diverse synthetic transformations.
Chemical Registry and Identification Parameters
Chemical registry information for this compound reveals documented entries across multiple authoritative databases with some variation in reported registry numbers. The most frequently cited Chemical Abstracts Service number is 151793-17-8, though alternative registry number 1824284-36-7 appears in certain database entries. This variation may reflect different registration periods or potential stereochemical considerations in database management systems.
Table 1: Chemical Identification Parameters
Physical property determinations indicate that the compound exists as an off-white to light yellow powder under standard conditions, with reported purity levels typically exceeding 98% in commercial preparations. The compound demonstrates stability under normal storage conditions when maintained in cool, dry environments away from strong oxidizing agents.
Database entries provide comprehensive structural identifiers including International Chemical Identifier strings and Simplified Molecular Input Line Entry System representations that facilitate computational chemistry applications and database searching. The InChI key CDJOPNSFJAHYEY-UHFFFAOYSA-N serves as a unique molecular identifier across multiple chemical information systems.
Commercial availability data indicates regular production and distribution through specialized chemical suppliers, with typical package sizes ranging from milligram quantities for research purposes to kilogram quantities for industrial applications. Quality control specifications typically include nuclear magnetic resonance spectroscopy confirmation and high-performance liquid chromatography purity analysis.
Position in Fluorinated Nitrobenzoic Acid Family
This compound occupies a specific position within the broader family of fluorinated nitrobenzoic acid derivatives, distinguished by its unique substitution pattern and functional group arrangement. Comparative analysis with related family members reveals distinct structural and electronic characteristics that influence both reactivity and applications.
Table 2: Fluorinated Nitrobenzoic Acid Family Comparison
| Compound | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|
| This compound | C8H6FNO5 | 151793-17-8 | Methoxy at position 2 |
| 5-Fluoro-2-methoxy-4-nitrobenzoic acid | C8H6FNO5 | 2091054-41-8 | Nitro-fluoro position exchange |
| 4-Fluoro-5-methoxy-2-nitrobenzoic acid | C8H6FNO5 | 864293-50-5 | Methoxy-nitro position exchange |
| 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | 7304-32-7 | Lacks methoxy substitution |
The substitution pattern in this compound creates unique electronic distribution compared to its isomers. The positioning of the methoxy group adjacent to the carboxylic acid function provides specific steric and electronic influences that affect both synthetic utility and biological activity potential. This arrangement distinguishes it from the 5-fluoro-2-methoxy-4-nitrobenzoic acid isomer, where the nitro and fluorine positions are exchanged, creating different reactivity profiles.
Research into fluorinated nitrobenzoic acid derivatives has established that positional variations significantly impact both synthetic accessibility and downstream applications. The this compound configuration has demonstrated particular utility in pharmaceutical intermediate synthesis, especially in pathways requiring selective functional group transformations.
Comparative synthetic methodologies across the family reveal that each isomer requires specific optimization of reaction conditions to achieve optimal yields and selectivity. The target compound benefits from established nitration protocols that take advantage of the directing effects of the fluorine and methoxy substituents to achieve regioselective nitro group introduction. Family-wide studies indicate that electronic effects from the various substitution patterns influence both the ease of synthesis and the subsequent reactivity in downstream transformations.
The unique position of this compound within this chemical family has been validated through patent literature documenting its specific utility in advanced pharmaceutical synthesis, particularly where the combination of functional groups provides optimal reactivity for complex multi-step synthetic sequences. This specialization has established the compound as a preferred intermediate in certain synthetic pathways where alternative isomers prove less effective or more challenging to employ.
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJJZZCFGCQMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721699 | |
| Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151793-17-8 | |
| Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct nitration of 4-fluoro-2-methoxybenzoic acid leverages the directing effects of the methoxy and carboxylic acid groups. The methoxy group, an ortho/para director, competes with the deactivating carboxylic acid (a meta director). Nitration typically occurs at position 5, para to the methoxy group and meta to the carboxylic acid.
Procedure :
Yield and Characterization
Limitations
-
Competing nitration at position 3 (meta to COOH) reduces regioselectivity.
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Requires high-purity starting material to avoid byproducts.
Nitration of Protected 4-Fluoro-2-methoxybenzoic Acid Ester
Ester Protection Strategy
Converting the carboxylic acid to a methyl ester mitigates its deactivating effect, enhancing nitration regioselectivity.
Procedure :
Advantages Over Direct Nitration
-
Improved regioselectivity (≥90% nitration at position 5).
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Reduced side reactions due to lower electron withdrawal from the ester group.
Oxidation of 5-Nitro-4-fluoro-2-methoxytoluene
Synthetic Pathway
This method introduces the nitro group early, followed by oxidation of a methyl substituent to carboxylic acid.
Steps :
Challenges
-
Over-oxidation risks forming quinone byproducts.
-
Requires strict temperature control during nitration (−5 to 0°C).
Multi-Step Synthesis via Intermediate Amines
Adaptation of Patent Methodology
A patent detailing 4-fluoro-2-methoxy-5-nitroaniline synthesis was modified to incorporate a carboxylic acid group:
Sequence :
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Methoxylation : 2,4-Difluoro-1-nitrobenzene + KOtBu/MeOH → 4-fluoro-2-methoxy-1-nitrobenzene (87% yield).
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Reduction : Hydrogenate to 4-fluoro-2-methoxyaniline (98% yield).
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Nitration : Introduce nitro at position 5 using HNO₃ (78% yield).
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Carboxylation : Diazotization followed by Koch-Haaf reaction to install COOH (62% yield).
Key Observations
-
Total yield : 42% (four steps).
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Diazotization-carboxylation requires anhydrous conditions and specialized equipment.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Nitration | 1 | 68–72% | Moderate | High |
| Protected Ester Nitration | 3 | 72% | High | Moderate |
| Toluene Oxidation | 2 | 66% | High | Low |
| Multi-Step Synthesis | 4 | 42% | Excellent | Low |
Table 1 : Performance metrics of preparation routes. Data synthesized from .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.
Major Products Formed
Scientific Research Applications
4-Fluoro-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine and methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Fluoro-2-methoxy-5-nitrobenzoic acid
- CAS Number : 1824284-36-7
- Molecular Formula: C₈H₆FNO₅
- Molecular Weight : 215.14 g/mol
- Storage Conditions : 2–8°C .
Structural Features :
This compound features a benzoic acid core substituted with fluorine (position 4), methoxy (position 2), and nitro (position 5) groups. The electron-withdrawing nitro and fluorine groups enhance electrophilic reactivity, while the methoxy group contributes steric and electronic effects.
Applications :
Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its multifunctional structure allows for diverse derivatization, such as nucleophilic substitution or reduction of the nitro group .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituent type, position, or functional groups:
Key Differences in Physicochemical Properties
- Electron Effects: Nitro Group: Enhances electrophilicity, making the compound reactive toward nucleophilic substitution (e.g., in this compound and 4-Chloro-2-fluoro-5-nitrobenzoic acid) . Amino Group: In 4-Amino-2-fluoro-5-methoxybenzoic acid, the -NH₂ group acts as an electron donor, increasing solubility and enabling coupling reactions .
Melting Points :
- Stability: Fluorine substituents improve metabolic stability in bioactive molecules, as seen in 4-Amino-2-fluoro-5-methoxybenzoic acid .
Biological Activity
4-Fluoro-2-methoxy-5-nitrobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and various biological effects, supported by detailed research findings and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H6FNO5
- Molecular Weight : 217.14 g/mol
- Functional Groups : Nitro (-NO2), Methoxy (-OCH3), and Fluoro (-F)
The compound exhibits its biological activity through several key mechanisms:
- Enzyme Inhibition : It acts as a probe in biochemical assays to study enzyme inhibition. The nitro group can participate in redox reactions, influencing oxidative stress responses in cells.
- Cell Signaling Modulation : The compound modulates cell signaling pathways by affecting the activity of kinases and phosphatases, which are crucial for signal transduction processes.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that covalently modify proteins and nucleic acids, potentially leading to cellular apoptosis or necrosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound induces G2/M phase arrest in colorectal cancer (CRC) cells (HCT-116) by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and targeting microtubules .
- In Vivo Efficacy : Animal model studies showed significant tumor growth suppression, achieving up to 73.4% reduction at optimal doses compared to standard treatments like Taxol .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Screening Against Pathogens : It demonstrated notable activity against various bacterial strains, suggesting potential as an antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for therapeutic applications:
- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, which introduce hydroxyl groups, facilitating excretion and reducing toxicity.
- Transport Mechanisms : It can be absorbed via passive diffusion or active transport through specific transporters, influencing its bioavailability.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-5-nitrobenzoic acid | Lacks methoxy group | Moderate cytotoxicity |
| 4-Fluoro-2-methoxybenzoic acid | Different substitution pattern | Lower activity than target |
| 5-Fluoro-2-hydroxybenzoic acid | Hydroxyl instead of methoxy | Antiviral activity |
This table illustrates how variations in functional groups affect the biological properties of related compounds.
Case Study 1: Colorectal Cancer Treatment
In a controlled study involving HCT-116 cells, treatment with this compound led to significant cell cycle arrest and apoptosis. The study measured cyclin B1 levels pre-and post-treatment, revealing a marked increase in ROS levels correlating with cell death over a 48-hour period.
Case Study 2: Antimicrobial Screening
Another study tested this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, showcasing its potential as an effective antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-2-methoxy-5-nitrobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes nitration followed by fluorination or methoxy group introduction. For example, nitration at the 5-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Fluorination via nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF) requires careful optimization to avoid side reactions. Methoxy group introduction via alkylation (e.g., methyl iodide with a base like NaH) must precede nitration to prevent demethylation . Purification often involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
Q. How do the substituents (fluoro, methoxy, nitro) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing meta-director, while the methoxy (-OCH₃) at the 2-position is an electron-donating ortho/para-director. The fluoro (-F) group at the 4-position is weakly electron-withdrawing but ortho/para-directing. Computational studies (e.g., DFT calculations) can predict regioselectivity in further substitutions. Experimental validation via NMR monitoring (e.g., observing coupling constants for fluorine in -NMR) helps confirm reaction outcomes .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : To assess purity (>98% by area normalization, C18 column, acetonitrile/water mobile phase).
- NMR : - and -NMR for functional group confirmation; -NMR to verify fluorine substitution.
- X-ray crystallography : For unambiguous structural determination (e.g., using SHELXL for refinement ).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict and optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates for reactions like nitration or fluorination. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). For example, predicting the activation energy for nitro group reduction (e.g., catalytic hydrogenation) helps identify optimal catalysts (e.g., Pd/C vs. PtO₂) .
Q. What strategies mitigate low yields in cyclization reactions using this compound as a precursor?
- Methodological Answer : Immobilization on solid supports (e.g., Rink resin) simplifies purification and enhances cyclization efficiency. For benzodiazepinedione synthesis, nitro group reduction (SnCl₂/HCl) followed by cyclization (EDC/HOBt coupling) under microwave irradiation (100°C, 30 min) improves yields. Failed attempts (e.g., 8-membered rings) suggest steric hindrance; substituting bulky groups with smaller substituents (e.g., -Cl → -H) may resolve this .
Q. How does the spatial arrangement of substituents affect biological activity in drug discovery contexts?
- Methodological Answer : The 4-fluoro group enhances lipophilicity (logP ~2.1), improving membrane permeability. The nitro group’s redox activity (e.g., generating reactive oxygen species under biological conditions) can be assayed via cell-based ROS detection kits. Comparative studies with analogs (e.g., 4-chloro-2-methoxy-5-nitrobenzoic acid) reveal structure-activity relationships (SAR) for antimicrobial or anticancer activity .
Q. What are the challenges in achieving regioselective functionalization of the benzene ring?
- Methodological Answer : Competing directing effects require protecting group strategies. For example, temporarily protecting the methoxy group as a silyl ether (e.g., TBSCl) before nitration ensures regioselectivity. Post-functionalization deprotection (TBAF in THF) restores the methoxy group. Kinetic vs. thermodynamic control in fluorination (e.g., using Selectfluor vs. DAST) also impacts selectivity .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
- Storage : In airtight containers under inert gas (N₂ or Ar) at RT, away from reducing agents.
- Waste disposal : Neutralize nitro groups (e.g., with NaHCO₃) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
